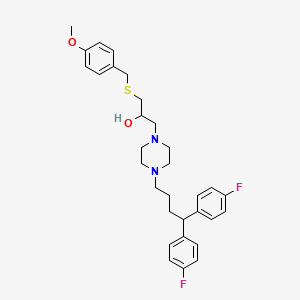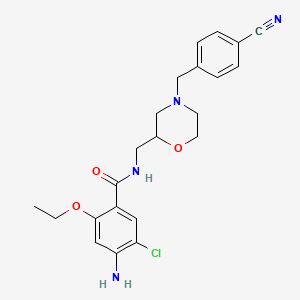
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with amino, chloro, cyanophenyl, morpholinyl, and ethoxy groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-amino-5-chloro-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Substitution Reactions: The acid chloride is then reacted with 4-((4-cyanophenyl)methyl)-2-morpholinylamine under controlled conditions to introduce the morpholinyl and cyanophenyl groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholinyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-Amino-5-chloro-N-(1-benzyl-4-piperidinyl)-2-methoxybenzamide
- 4-Chloro-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)aminobenzamide
Uniqueness
4-Amino-5-chloro-N-((4-((4-cyanophenyl)methyl)-2-morpholinyl)methyl)-2-ethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinyl and cyanophenyl substitutions provide specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
112886-47-2 |
|---|---|
Molekularformel |
C22H25ClN4O3 |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H25ClN4O3/c1-2-29-21-10-20(25)19(23)9-18(21)22(28)26-12-17-14-27(7-8-30-17)13-16-5-3-15(11-24)4-6-16/h3-6,9-10,17H,2,7-8,12-14,25H2,1H3,(H,26,28) |
InChI-Schlüssel |
ZBGVGPPNOOBVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)C#N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


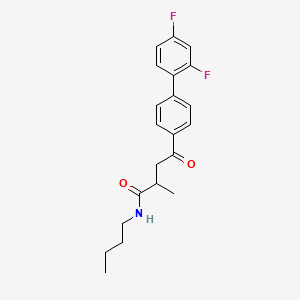
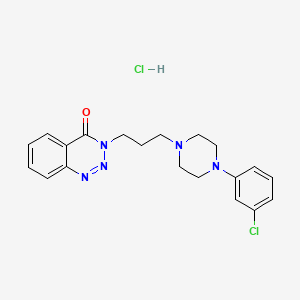
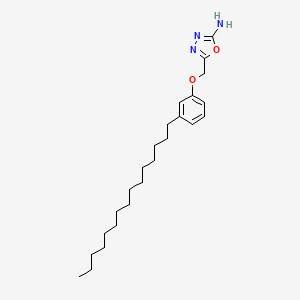
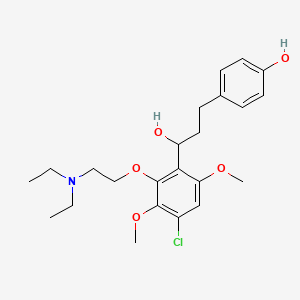
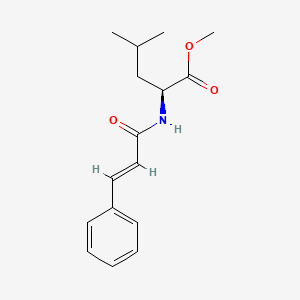
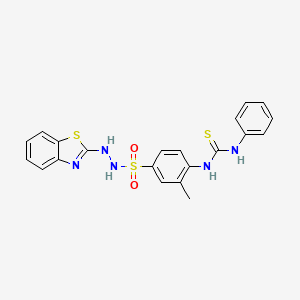

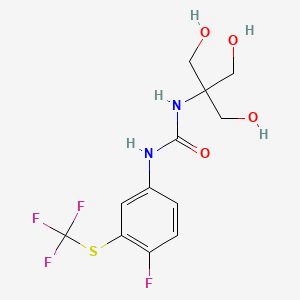

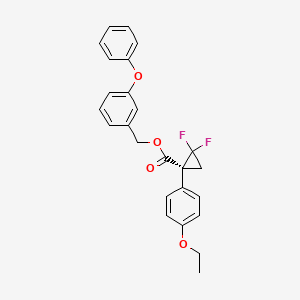
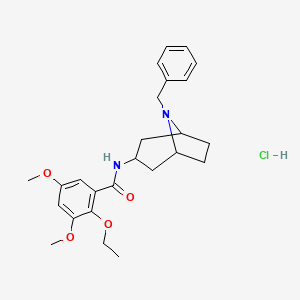
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
